molecular formula C12H17F3N2O B11858570 2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine

2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine

Cat. No.: B11858570
M. Wt: 262.27 g/mol
InChI Key: ARAATLQFURHXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine is a fluorinated organic compound with the molecular formula C13H18F3N2O. This compound is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a cyclohexene ring, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine typically involves the reaction of a trifluoromethyl ketone with a morpholine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The morpholine ring may also contribute to the compound’s binding affinity to certain proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the cyclohexene ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H17F3N2O

Molecular Weight

262.27 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine

InChI

InChI=1S/C12H17F3N2O/c13-12(14,15)11(16)9-3-1-2-4-10(9)17-5-7-18-8-6-17/h4H,1-3,5-8,16H2

InChI Key

ARAATLQFURHXLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=C(C(F)(F)F)N)C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.